2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide
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Overview
Description
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-butoxyphenyl hydrazine and 4-phenoxyphenyl acetic acid. The synthetic route may involve the following steps:
Formation of Pyrazole Ring: The initial step involves the cyclization of 4-butoxyphenyl hydrazine with a suitable diketone to form the pyrazole ring.
Formation of Pyrazine Ring: The pyrazole intermediate is then reacted with a suitable reagent to form the pyrazine ring, resulting in the pyrazolo[1,5-a]pyrazine core structure.
Acetylation: The final step involves the acetylation of the pyrazolo[1,5-a]pyrazine core with 4-phenoxyphenyl acetic acid to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, which can be useful in cancer therapy.
Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Research: The compound is used as a model compound to study the reactivity and properties of pyrazolo[1,5-a]pyrazine derivatives.
Mechanism of Action
The mechanism of action of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity. This inhibition can lead to the disruption of signaling pathways that are crucial for cancer cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2-(2-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: This compound shares the pyrazolo[1,5-a]pyrazine core but lacks the acetyl and phenoxyphenyl groups.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Derivatives: These compounds have a similar core structure but differ in their substituents and functional groups.
Uniqueness
The uniqueness of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide lies in its specific substituents, which contribute to its potential as a kinase inhibitor. The presence of the butoxyphenyl and phenoxyphenyl groups enhances its binding affinity and specificity towards certain kinases, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C30H28N4O4 |
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Molecular Weight |
508.6 g/mol |
IUPAC Name |
2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C30H28N4O4/c1-2-3-19-37-24-13-9-22(10-14-24)27-20-28-30(36)33(17-18-34(28)32-27)21-29(35)31-23-11-15-26(16-12-23)38-25-7-5-4-6-8-25/h4-18,20H,2-3,19,21H2,1H3,(H,31,35) |
InChI Key |
AVMBFLPUEIEVGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
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